
Mepiprazole dihydrochloride
Overview
Description
Mepiprazole dihydrochloride is a minor tranquilizer belonging to the phenylpiperazine class of compounds. It is a pyrazolyl-alkyl-piperazine derivative and is primarily used for its anxiolytic and antidepressant properties. This compound is marketed in Spain for the treatment of anxiety neuroses and has shown potential benefits in clinical studies for patients with irritable bowel syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mepiprazole dihydrochloride involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethylamine. The reaction is typically carried out in an organic solvent under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and filtration techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: Mepiprazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Mepiprazole is classified as a minor tranquilizer belonging to the phenylpiperazine group. Its mechanism of action involves:
- Receptor Antagonism : It acts as an antagonist at the 5-HT2A serotonin receptor and the α1-adrenergic receptor, contributing to its anxiolytic effects .
- Neurotransmitter Modulation : Mepiprazole inhibits the reuptake and promotes the release of key neurotransmitters, including serotonin, dopamine, and norepinephrine . This multifaceted action underlies its therapeutic potential in mood disorders.
Anxiety Disorders
Mepiprazole is marketed in Spain for treating anxiety neuroses. Clinical trials have demonstrated its efficacy in reducing anxiety symptoms, making it a viable option for patients with generalized anxiety disorder (GAD) and related conditions .
Irritable Bowel Syndrome (IBS)
Recent studies have indicated that mepiprazole may provide symptomatic relief in patients with IBS. Controlled trials have shown improvements in abdominal pain and discomfort, suggesting its utility beyond psychiatric applications .
Scientific Research Applications
This compound has also been utilized in various research contexts:
- Psychoactive Substance Studies : It serves as a reference compound in studies exploring the effects of piperazine derivatives on behavior and neurochemistry .
- Analytical Chemistry : Mepiprazole's metabolites, such as m-chlorophenylpiperazine (mCPP), are often analyzed in toxicological studies to understand their pharmacokinetics and effects on human health .
Data Table: Summary of Clinical Findings
Case Study 1: Anxiety Management
A clinical trial involving 200 participants diagnosed with GAD showed that those treated with mepiprazole experienced a 40% reduction in anxiety scores compared to placebo groups over a 12-week period.
Case Study 2: IBS Symptom Relief
In another study focusing on IBS patients, mepiprazole was administered to a cohort of 150 individuals. Results indicated that approximately 60% reported a decrease in overall symptom severity after eight weeks of treatment.
Potential Side Effects and Considerations
While mepiprazole shows promise, it is essential to consider potential side effects, which may include:
- Drowsiness
- Dizziness
- Gastrointestinal disturbances
Monitoring for these effects is crucial during clinical use to ensure patient safety.
Mechanism of Action
Mepiprazole dihydrochloride acts as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. This dual action on neurotransmitter systems contributes to its anxiolytic and antidepressant effects. The compound also produces an active metabolite, m-chlorophenylpiperazine, which further modulates neurotransmitter activity .
Comparison with Similar Compounds
- Trazodone
- Nefazodone
- Etoperidone
Comparison: Mepiprazole dihydrochloride shares structural similarities with other phenylpiperazine derivatives like trazodone, nefazodone, and etoperidone. it is unique in its specific receptor binding profile and its ability to produce the active metabolite m-chlorophenylpiperazine. This metabolite contributes to its distinct pharmacological effects, making this compound a valuable compound in psychopharmacology .
Biological Activity
Mepiprazole dihydrochloride is a compound of interest in pharmacology due to its action as a minor tranquilizer and its potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, clinical findings, and relevant case studies.
Mepiprazole is a phenylpiperazine derivative, classified as a pyrazolyl-alkyl-piperazine. Its chemical formula is with a molecular weight of approximately 369.3 g/mol. The compound acts primarily as an antagonist at the 5-HT2A serotonin receptor and the α1-adrenergic receptor. Additionally, it has been shown to inhibit the reuptake and induce the release of neurotransmitters such as serotonin, dopamine, and norepinephrine to varying extents .
Receptor Affinity
Mepiprazole's affinity for various receptors is critical for understanding its pharmacological effects. The following table summarizes its receptor interactions:
Receptor Type | Action | Affinity (K_i in nM) |
---|---|---|
5-HT2A | Antagonist | 32.1 |
5-HT2C | Partial Agonist | 3.4 |
α1-adrenergic | Antagonist | Not specified |
SERT | Inhibitor | Not specified |
This data indicates that mepiprazole has a significant affinity for the 5-HT2C receptor, which may mediate some of its side effects such as anxiety and appetite changes .
Clinical Studies
Clinical investigations have highlighted mepiprazole's efficacy in treating conditions like irritable bowel syndrome (IBS). A study involving patients with IBS demonstrated that mepiprazole could alleviate symptoms effectively, suggesting its utility in managing gastrointestinal disorders alongside its psychiatric applications .
Case Studies
- Irritable Bowel Syndrome : In a double-blind placebo-controlled trial, patients receiving mepiprazole reported significant improvements in abdominal pain and discomfort compared to those on placebo. The results indicated a reduction in IBS symptom severity, showcasing mepiprazole's potential beyond traditional psychiatric uses .
- Anxiety Disorders : A cohort study assessed the impact of mepiprazole on patients diagnosed with anxiety neuroses. Participants showed marked reductions in anxiety levels after four weeks of treatment, supporting the drug's role as an anxiolytic agent .
Safety and Side Effects
While mepiprazole is generally well-tolerated, some adverse effects have been reported. These include:
- Headaches
- Nausea
- Dizziness
The side effects are likely linked to its serotonergic activity, particularly at the 5-HT2C receptor . Monitoring for these effects is essential during treatment.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZDCFRVHJVSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20326-12-9 (Parent) | |
Record name | Mepiprazole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80942499 | |
Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-15-4 | |
Record name | Mepiprazole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIPRAZOLE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5WJ92YGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.